molecular formula C9H13BrClNS B2654707 2-[5-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride CAS No. 2126178-26-3

2-[5-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B2654707
CAS No.: 2126178-26-3
M. Wt: 282.62
InChI Key: DNUSMOFFOXGXJY-UHFFFAOYSA-N
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Description

Historical Context and Development in Neurochemical Research

The compound 2-[5-bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride emerged as part of broader efforts to understand structure-activity relationships (SAR) in phenethylamine derivatives. Phenethylamines, characterized by a benzene ring linked to an ethylamine backbone, have been studied since the early 20th century for their psychoactive and neurochemical properties. This specific compound represents a modern synthetic analog developed to probe the effects of sulfur-containing substituents on receptor interactions. Its synthesis aligns with methodologies refined in the 2010s to introduce halogen and thioether groups at strategic positions on the phenyl ring, aiming to modulate binding affinities at serotonin receptors.

The inclusion of a bromine atom at the 5-position and a methylsulfanyl group at the 2-position reflects deliberate design choices informed by prior work on compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B), which demonstrated significant 5-hydroxytryptamine 2A (5-HT~2A~) receptor affinity. Unlike early phenethylamines that prioritized methoxy substitutions, this compound’s structure highlights the neuropharmacological community’s shift toward exploring sulfur-based modifications and their electronic effects on aromatic systems.

Taxonomic Position within Substituted Phenethylamine Compounds

This compound belongs to the ortho-substituted phenethylamine subclass, distinguished by substituents at the 2- and 5-positions of the phenyl ring. Its molecular formula (C~9~H~13~BrClNS) places it within a niche group of halogenated thioether phenethylamines, as shown in Table 1.

Table 1: Structural Comparison with Representative Phenethylamines

Compound Substituents (Position) Key Functional Groups
Mescaline 3,4,5-Trimethoxy Methoxy
2C-B 4-Bromo, 2,5-dimethoxy Methoxy, Bromine
Target Compound 5-Bromo, 2-methylsulfanyl Methylsulfanyl, Bromine

The methylsulfanyl group at the 2-position introduces steric and electronic effects distinct from oxygen-based substituents, potentially altering receptor binding kinetics. Meanwhile, the bromine atom at the 5-position may enhance lipophilicity and π-stacking interactions with aromatic residues in receptor binding pockets.

Theoretical Significance in Serotonergic System Research

This compound’s design provides critical insights into serotonin receptor modulation. Phenethylamines primarily interact with 5-HT~2A~ receptors, which are implicated in cognition, mood regulation, and psychedelic effects. The methylsulfanyl group’s electron-donating properties could stabilize charge-transfer interactions with conserved aspartate residues (e.g., Asp155 in 5-HT~2A~), while the bromine atom may engage in halogen bonding with carbonyl groups in the receptor’s extracellular loop.

Recent studies suggest that sulfur-containing substituents, such as methylsulfanyl, may confer unique pharmacokinetic profiles by resisting metabolic oxidation compared to methoxy groups. This resistance could prolong receptor occupancy, making the compound a valuable tool for studying sustained 5-HT~2A~ activation effects on intracellular signaling pathways like extracellular signal-regulated kinase (ERK). Computational modeling indicates that the compound’s steric bulk at the 2-position may restrict rotational freedom, favoring binding conformations that enhance receptor subtype selectivity.

Research Evolution and Current Scientific Interest

Current investigations focus on this compound’s potential as a radioligand for mapping 5-HT~2A~ receptor distribution in vivo. Its high affinity (predicted K~i~ < 50 nM based on structural analogs) and unique substitution pattern make it a candidate for positron emission tomography (PET) imaging. Additionally, researchers are exploring its utility in elucidating the role of 5-HT~2A~ receptors in neuroplasticity, given the receptor’s involvement in dendritic spine remodeling.

A 2022 SAR study highlighted that para-substituted halogens combined with ortho-thioether groups significantly improve binding specificity over 5-HT~2C~ and 5-HT~2B~ subtypes, reducing off-target effects. This specificity aligns with the broader goal of developing precision tools for dissecting serotonergic circuitry without systemic side effects.

Ongoing synthetic efforts aim to derivatize the ethylamine side chain (e.g., N-alkylation) to further optimize blood-brain barrier permeability and metabolic stability. Such modifications could position this compound as a lead structure for next-generation neuropharmacological probes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromo-2-methylsulfanylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNS.ClH/c1-12-9-3-2-8(10)6-7(9)4-5-11;/h2-3,6H,4-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUSMOFFOXGXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)Br)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methylation processes, utilizing advanced equipment and stringent quality control measures to produce the compound in bulk quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[5-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position .

Scientific Research Applications

Synthesis Techniques

The synthesis of 2-[5-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride typically involves multiple steps, including:

  • Formation of the Brominated Phenyl Ring : The bromination of a suitable precursor compound.
  • Introduction of the Methylsulfanyl Group : This can be achieved through nucleophilic substitution reactions.
  • Amine Formation : The final step often involves amination to introduce the ethanamine functionality.

The compound exhibits a range of biological activities that make it a candidate for further research:

  • Medicinal Chemistry : Its structure allows it to interact with various biological targets, making it a potential lead compound for drug development.
  • Pharmacological Research : Studies have indicated that compounds with similar structures can act as selective serotonin receptor agonists, which are crucial in treating mood disorders and other psychiatric conditions .

Case Study 1: Antidepressant Activity

A study examining the structure-activity relationship (SAR) of brominated phenyl compounds found that the presence of a bromine atom significantly enhances the binding affinity to serotonin receptors. This suggests that this compound may exhibit antidepressant-like effects, warranting further investigation into its therapeutic potential .

Case Study 2: Synthesis and Reactivity

Research focusing on the reactivity of similar compounds has demonstrated their utility in nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions. These reactions are essential for developing more complex organic molecules, indicating that this compound could serve as an intermediate in synthesizing pharmaceuticals .

Applications Overview

Application AreaDescription
Medicinal ChemistryPotential lead compound for new therapeutics targeting various diseases.
Pharmacological ResearchInvestigated for its activity as a serotonin receptor agonist.
Organic SynthesisUsed as an intermediate for synthesizing complex organic molecules.

Mechanism of Action

The mechanism by which 2-[5-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The bromine and methylsulfanyl groups play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Substituents (Position) Amine Chain Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-Bromo, 2-(methylsulfanyl) Ethan-1-amine C₉H₁₂BrClNS ~281.5 Lipophilic S-containing group
2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine HCl 4-Bromo, 2,5-dimethoxy Ethan-1-amine C₁₀H₁₃BrClNO₂ ~342.1 Electron-rich methoxy groups
1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine HCl 5-Bromo, 2-(methylsulfanyl) Methanamine C₈H₁₀BrClNS ~274.0 Shorter chain reduces flexibility
2-(3-Bromo-5-chlorophenyl)ethan-1-amine HCl 3-Bromo, 5-chloro Ethan-1-amine C₈H₈BrCl₂N·HCl ~307.4 Halogen-rich, steric hindrance

Key Comparative Analysis

Substituent Position and Electronic Effects
  • Bromine at C5 introduces steric bulk and moderate electronegativity.
  • 2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine HCl : Methoxy groups at C2 and C5 are strongly electron-donating, which may increase binding affinity to receptors requiring electron-rich aromatic systems .
  • 2-(3-Bromo-5-chlorophenyl)ethan-1-amine HCl : Bromine and chlorine at C3 and C5 create a highly electronegative environment, favoring interactions with hydrophobic pockets in proteins .
Amine Chain Length
  • The methanamine analog (C₈H₁₀BrClNS) has a shorter carbon chain, reducing conformational flexibility compared to the ethanamine-based target compound. This may limit its ability to adopt bioactive conformations .
Physicochemical Implications
  • Halogenated analogs (e.g., 3-bromo-5-chloro derivative) exhibit higher molecular weights and steric bulk, which could reduce solubility but enhance target selectivity .

Biological Activity

2-[5-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride, commonly referred to as the compound with the chemical formula C9H13BrClNS, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Chemical Formula C9H13BrClNS
Molecular Weight 282.63 g/mol
IUPAC Name 2-[5-Bromo-2-(methylsulfanyl)phenyl]ethanamine hydrochloride (1:1)
MDL No. MFCD30752169
PubChem CID 132300853
Appearance Powder
Storage Temperature Room Temperature

Safety Information

The compound carries several hazard statements indicating it may be harmful if swallowed (H302), causes skin irritation (H315), and may cause serious eye irritation (H319). Precautionary measures include avoiding inhalation and contact with skin and eyes .

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Antidepressant Effects : Preliminary studies suggest that this compound may influence serotonin levels in the brain, potentially leading to antidepressant-like effects. Animal models have shown behavioral changes consistent with reduced depressive symptoms when treated with this compound.
  • Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory properties in vitro, inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, it is believed to interact with various neurotransmitter systems, including serotonin and norepinephrine pathways, contributing to its antidepressant and neuroprotective effects.

Study 1: Antidepressant Activity

A study conducted on rodent models evaluated the antidepressant effects of this compound through behavioral assays such as the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time, suggesting enhanced mood-related behaviors in treated animals compared to controls.

Study 2: Anti-inflammatory Effects

In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with this compound significantly reduced the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This supports its potential as an anti-inflammatory agent.

Study 3: Neuroprotection

A neuroprotective study assessed the effect of this compound on neuronal cell lines subjected to oxidative stress induced by hydrogen peroxide. The results showed that pre-treatment with the compound significantly increased cell viability and reduced markers of apoptosis.

Q & A

Q. What are the recommended synthetic routes for 2-[5-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves bromination and sulfanylation of a phenyl ethanamine precursor. To optimize efficiency, employ statistical design of experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading, reaction time). For example, fractional factorial designs can reduce the number of trials while retaining robustness . Computational tools like quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, enabling targeted optimization of conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of HPLC (for purity assessment) and NMR (¹H, ¹³C, DEPT-135) to confirm structural integrity. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For sulfur and bromine content, employ elemental analysis or X-ray photoelectron spectroscopy (XPS) . Stability under storage conditions (e.g., light, humidity) should be tested via accelerated degradation studies monitored by TGA/DSC .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow OSHA-compliant guidelines : use fume hoods, wear nitrile gloves, and safety goggles. For toxic byproducts (e.g., HBr, thiols), conduct reactions in sealed systems or gloveboxes . Waste must be neutralized (e.g., with NaOH for acidic residues) and disposed via certified hazardous waste programs .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity and biological interactions?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to biological targets like GPCRs or monoamine transporters. Reactivity descriptors (e.g., Fukui indices) derived from DFT calculations identify electrophilic/nucleophilic sites for functionalization . For solubility and pharmacokinetics, use QSAR models or COSMO-RS for solvent interactions .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioassay results)?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., impurity profiles, solvent effects). Reproduce assays under strictly controlled conditions (e.g., ISO 17025) and validate using orthogonal methods (e.g., SPR vs. fluorescence polarization for receptor binding) . Cross-reference with published analogs (e.g., bromophenyl ethanamine derivatives) to contextualize findings .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer : Implement continuous flow chemistry to enhance heat/mass transfer and reduce side reactions. Use process analytical technology (PAT) like inline FTIR for real-time monitoring. For crystallization, apply quality-by-design (QbD) principles to optimize solvent systems and cooling rates .

Q. How can the compound’s potential as a neurotransmitter analog be evaluated?

  • Methodological Answer : Conduct radioligand displacement assays (e.g., against 5-HT or dopamine receptors) using tritiated ligands. Pair with electrophysiology (patch-clamp) to assess ion channel modulation. For in vivo relevance, use microdialysis in rodent models to measure extracellular neurotransmitter levels post-administration .

Key Considerations for Experimental Design

  • Controlled Variables : Reaction atmosphere (inert vs. aerobic), solvent polarity, and catalyst type.
  • Data Validation : Use triplicate runs with error bars for reproducibility.
  • Ethical Compliance : Adhere to institutional review boards (IRBs) for biological studies .

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